An In-depth Technical Guide to 4-Bromo-1-naphthaldehyde: Properties, Structure, and Synthetic Applications
An In-depth Technical Guide to 4-Bromo-1-naphthaldehyde: Properties, Structure, and Synthetic Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
4-Bromo-1-naphthaldehyde is a pivotal synthetic intermediate, distinguished by its unique bifunctional structure comprising a naphthalene core, a reactive aldehyde group, and a versatile bromine substituent. This guide provides a comprehensive technical overview of its chemical and physical properties, detailed structural information, and significant applications in organic synthesis, with a particular focus on its role in the development of pharmaceuticals and agrochemicals. We will delve into the causality behind experimental choices for its synthesis and key reactions, offering field-proven insights and detailed protocols to empower researchers in their synthetic endeavors.
Introduction
4-Bromo-1-naphthaldehyde (CAS No. 50672-84-9) has emerged as a valuable building block in the landscape of modern organic synthesis. Its utility stems from the orthogonal reactivity of its two functional groups: the aldehyde, which is amenable to a wide range of nucleophilic additions and condensation reactions, and the bromo group, which serves as a handle for various cross-coupling reactions. This dual functionality allows for the stepwise and controlled elaboration of complex molecular architectures, making it a sought-after precursor in the synthesis of high-value compounds, including active pharmaceutical ingredients (APIs) and agrochemicals. This guide aims to be an in-depth resource for scientists, providing not only the fundamental properties of this compound but also practical, actionable insights into its synthetic manipulation.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 4-Bromo-1-naphthaldehyde is essential for its effective use in synthesis, including aspects of reaction setup, purification, and storage.
Physical Data
| Property | Value | Source |
| Molecular Formula | C₁₁H₇BrO | [1][2] |
| Molecular Weight | 235.08 g/mol | [1][3] |
| Appearance | Off-white to pale beige solid | [4] |
| Melting Point | 250 °C | [4] |
| Boiling Point | 359.4 ± 25.0 °C (Predicted) | [4] |
| Solubility | Slightly soluble in chloroform and methanol | [4] |
| Storage | Store under inert gas (nitrogen or argon) at 2-8°C | [4][5] |
Note: The predicted boiling point suggests that purification by distillation would require high vacuum to prevent decomposition.
Structural Representation
The structure of 4-Bromo-1-naphthaldehyde is characterized by a naphthalene ring system with a bromine atom at the 4-position and an aldehyde group at the 1-position.
Caption: 2D Structure of 4-Bromo-1-naphthaldehyde.
Spectroscopic Data for Structural Elucidation
Mass Spectrometry (MS)
-
Expected Molecular Ion (M⁺): A prominent molecular ion peak would be expected due to the stable aromatic system. Given the isotopic distribution of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the mass spectrum should exhibit a characteristic M⁺ and M+2 isotopic pattern with nearly equal intensity.
-
m/z for C₁₁H₇⁷⁹BrO: ~233.97
-
m/z for C₁₁H₇⁸¹BrO: ~235.97
-
-
Predicted Fragmentation: PubChem provides predicted collision cross-section data for various adducts, which can be useful in LC-MS analyses.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The spectrum would be expected to show signals in the aromatic region (typically 7.0-9.0 ppm) corresponding to the six protons on the naphthalene ring system, and a distinct singlet for the aldehyde proton further downfield (around 10.0 ppm). The coupling patterns of the aromatic protons would be complex due to the substitution pattern.
-
¹³C NMR: The spectrum should display 11 distinct signals for the carbon atoms. The aldehyde carbonyl carbon would appear significantly downfield (in the range of 190-200 ppm). The carbon bearing the bromine atom would also be shifted, and its signal intensity may be reduced due to the quadrupolar effect of the bromine nucleus.
Infrared (IR) Spectroscopy
-
Key Absorptions:
-
C=O stretch (aldehyde): A strong, sharp absorption band is expected in the region of 1690-1715 cm⁻¹.
-
C-H stretch (aldehyde): Two weak bands are anticipated around 2720 cm⁻¹ and 2820 cm⁻¹.
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Aromatic C=C stretches: Multiple bands of variable intensity would be observed in the 1450-1600 cm⁻¹ region.
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C-Br stretch: A band in the lower frequency region of the spectrum, typically between 500 and 600 cm⁻¹, is expected.
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Synthesis of 4-Bromo-1-naphthaldehyde
A common and scalable synthesis of 4-Bromo-1-naphthaldehyde involves the Sommelet reaction of 1-bromo-4-(bromomethyl)naphthalene. This method provides a reliable route to the desired aldehyde with good yields.
Synthetic Protocol: Sommelet Reaction
This protocol is adapted from a procedure described for the synthesis of 4-bromo-1-naphthaldehyde.[4]
Step-by-step methodology:
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Reaction Setup: In a 3-liter, three-necked flask equipped with a mechanical stirrer, reflux condenser, and a dropping funnel, add 318 g of 1-bromo-4-(bromomethyl)naphthalene, 371.5 g of hexamethylenetetramine, 795 g of glacial acetic acid, and 795 g of water.
-
Reflux: Heat the mixture to reflux (approximately 100 °C) and maintain for 3 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Hydrolysis: Upon completion of the reaction (as indicated by TLC), rapidly add 636 g of concentrated hydrochloric acid dropwise over a period of 30 minutes.
-
Precipitation and Isolation: Cool the reaction mixture to room temperature. Add 4 liters of water and continue stirring for 3 hours to ensure complete precipitation of the product.
-
Purification: Collect the solid product by filtration. The crude product is then purified by pulping with 2 liters of water for 2 hours, followed by filtration. The filter cake is washed twice with water.
-
Drying and Recrystallization: The product is dried at 40 °C. For further purification, the dried product can be recrystallized from ethanol to yield 4-bromo-1-naphthaldehyde as an off-white to pale beige solid.
Causality behind experimental choices: The use of hexamethylenetetramine in the Sommelet reaction forms a quaternary ammonium salt with the benzylic bromide. Subsequent hydrolysis with acid cleaves this intermediate to furnish the aldehyde. The biphasic system of acetic acid and water facilitates the dissolution of both the organic substrate and the inorganic reagents.
Caption: Experimental workflow for the synthesis of 4-Bromo-1-naphthaldehyde.
Reactivity and Synthetic Applications
The synthetic versatility of 4-Bromo-1-naphthaldehyde is rooted in the distinct reactivity of its aldehyde and bromo functionalities.
Reactions of the Aldehyde Group
The aldehyde group is a classic electrophilic center, readily undergoing reactions such as:
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Condensation Reactions: It serves as a key electrophile in Claisen-Schmidt condensations to form chalcones, which are precursors to flavones and other biologically active heterocyclic systems.[1]
-
Wittig Reaction: Reaction with phosphorus ylides provides a reliable method for the formation of substituted alkenes.
-
Oxidation and Reduction: The aldehyde can be easily oxidized to the corresponding carboxylic acid or reduced to a primary alcohol, further expanding its synthetic utility.
Reactions of the Bromo Group
The C-Br bond on the electron-rich naphthalene ring is an ideal site for transition-metal-catalyzed cross-coupling reactions, including:
-
Suzuki-Miyaura Coupling: Palladium-catalyzed coupling with boronic acids or their esters to form C-C bonds, enabling the synthesis of biaryl compounds.
-
Heck Coupling: Reaction with alkenes to introduce vinyl groups.
-
Sonogashira Coupling: Coupling with terminal alkynes to form aryl alkynes.
-
Buchwald-Hartwig Amination: Formation of C-N bonds by coupling with amines.
Application in the Synthesis of Nabumetone
A notable application of naphthalene-based building blocks is in the synthesis of the non-steroidal anti-inflammatory drug (NSAID) Nabumetone. While 4-Bromo-1-naphthaldehyde is not a direct precursor in the most common industrial syntheses of Nabumetone, its structural motif is highly relevant.[9][10][11] The synthesis of Nabumetone often involves intermediates that could potentially be derived from 4-Bromo-1-naphthaldehyde through a series of functional group interconversions. For instance, a Wittig reaction on 4-Bromo-1-naphthaldehyde followed by further transformations could, in principle, lead to the butanone side chain of Nabumetone.
Detailed Protocol: Synthesis of a Chalcone Derivative
The synthesis of chalcones is a prominent application of 4-Bromo-1-naphthaldehyde, leveraging the reactivity of its aldehyde group. These compounds are known for their antimicrobial and other biological activities.[1] The following is a representative protocol for a Claisen-Schmidt condensation.
Step-by-step methodology for the synthesis of 1-(Aryl)-3-(4-bromo-1-naphthyl)prop-2-en-1-one:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 1.0 equivalent of 4-Bromo-1-naphthaldehyde and 1.0 equivalent of a substituted acetophenone in ethanol.
-
Base Addition: Cool the mixture in an ice bath and add a solution of sodium hydroxide or potassium hydroxide in water or ethanol dropwise with vigorous stirring.
-
Reaction: Allow the reaction to stir at room temperature for several hours or until TLC analysis indicates the consumption of the starting materials. The formation of a precipitate is often observed.
-
Work-up: Pour the reaction mixture into a beaker containing crushed ice and acidify with dilute hydrochloric acid to neutralize the excess base.
-
Isolation and Purification: Collect the precipitated solid by vacuum filtration, wash thoroughly with water, and dry. The crude chalcone can be purified by recrystallization from a suitable solvent such as ethanol.
Caption: Catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4-Bromo-1-naphthaldehyde.
-
Hazard Identification: It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[4][5]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4-Bromo-1-naphthaldehyde stands out as a highly versatile and valuable intermediate for the synthesis of complex organic molecules. Its bifunctional nature allows for a wide array of chemical transformations, making it a key building block in the development of pharmaceuticals, agrochemicals, and functional materials. This guide has provided a comprehensive overview of its properties, synthesis, and reactivity, along with practical protocols and safety information, to assist researchers in harnessing the full synthetic potential of this important compound. The continued exploration of the reactivity of 4-Bromo-1-naphthaldehyde is expected to lead to the discovery of novel molecules with significant biological and material properties.
References
- Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 4-Bromo-1-naphthaldehyde.
- EP0792860A1 - Process for the synthesis of nabumetone - Google Patents. (1997).
-
PubChem. (n.d.). 4-Bromo-1-naphthaldehyde. Retrieved from [Link]
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Srinivasulu, G., Raghupathi Reddy, A., Nagaraju, Ch., Pratap Reddy, P., & Satyanarayana Reddy, M. (2005). A convenient synthesis of Nabumetone-An anti-inflammatory drug candidate. Indian Journal of Chemistry - Section B, 44(1), 207-208. Retrieved from [Link]
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International Journal of Advance Research, Science and Technology. (n.d.). Synthesis, Characterization and Biological Evaluation of 4-(4-Bromo-1-Hydroxy Naphthalen-2-Yl). Retrieved from [Link]
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Kappe, C. O., et al. (2011). A Scalable Two-Step Continuous Flow Synthesis of Nabumetone and Related 4-Aryl-2-butanones. Organic Process Research & Development, 15(4), 845-856. Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-1-naphthaldehyde (C11H7BrO). Retrieved from [Link]
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PubChemLite. (n.d.). 4-bromo-1-naphthaldehyde (C11H7BrO). Retrieved from [Link]
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